7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]
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Overview
Description
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is a chemical compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] typically involves the bromination of a precursor compound followed by cyclopropanation. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclopropanation step can be achieved using diazomethane or a similar reagent under controlled conditions to ensure the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as azides or nitriles.
Scientific Research Applications
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It can be used in the study of biological pathways and mechanisms, especially those involving spirocyclic structures.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] involves its interaction with molecular targets and pathways in biological systems. The spiro structure allows the compound to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- 3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid
Uniqueness
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13Br |
---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
6-bromospiro[2,3-dihydro-1H-naphthalene-4,1'-cyclopropane] |
InChI |
InChI=1S/C12H13Br/c13-10-4-3-9-2-1-5-12(6-7-12)11(9)8-10/h3-4,8H,1-2,5-7H2 |
InChI Key |
PPZJEMLYEOMFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)C3(C1)CC3 |
Origin of Product |
United States |
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